5-(Aminomethyl)-2-methylphenylboronic Acid Pinacol Ester Hydrochloride
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Overview
Description
1-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride is a chemical compound that features a boronic ester group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride typically involves the reaction of 4-methyl-3-bromophenylmethanamine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenols.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
Oxidation: Phenols.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
1-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 1-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar boronic ester group, used in cross-coupling reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boronic ester, used in organic synthesis.
Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate: Similar structure, used in various synthetic applications.
Uniqueness
1-[4-methyl
Properties
Molecular Formula |
C14H23BClNO2 |
---|---|
Molecular Weight |
283.60 g/mol |
IUPAC Name |
[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H22BNO2.ClH/c1-10-6-7-11(9-16)8-12(10)15-17-13(2,3)14(4,5)18-15;/h6-8H,9,16H2,1-5H3;1H |
InChI Key |
CTPYCHOFGSYSEA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN)C.Cl |
Origin of Product |
United States |
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